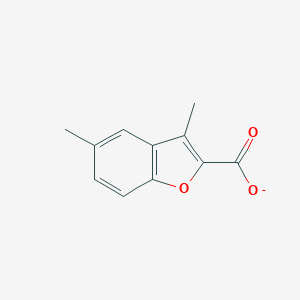

Ácido 3,5-dimetil-1-benzofuran-2-carboxílico

Descripción general

Descripción

3,5-Dimethyl-1-benzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that 3,5-dimethyl-1-benzofuran-2-carboxylic acid exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Case Study:

A study on Jurkat T-cells demonstrated that treatment with this compound resulted in increased levels of p21 and p27 proteins, indicating cell cycle arrest and apoptosis induction via the p53 pathway. The IC50 values for different cancer cell lines were reported as follows:

| Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|

| Jurkat T-cells | Induces apoptosis | 10 |

| U937 cells | G2/M phase arrest | 15 |

| Various cancer lines | Inhibits MDM2 expression | 20 |

This data suggests its potential as a chemotherapeutic agent against specific cancers.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Results indicate it possesses significant inhibitory effects against both bacterial and fungal strains.

Antimicrobial Activity:

| Microorganism | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

These findings highlight its potential utility in treating infections caused by resistant strains.

Synthesis of Derivatives

3,5-Dimethyl-1-benzofuran-2-carboxylic acid serves as a valuable precursor for synthesizing more complex benzofuran derivatives, which may exhibit enhanced biological activities.

Synthesis Methodology:

Microwave-assisted Perkin rearrangement has been successfully employed to synthesize benzofuran-2-carboxylic acids efficiently, yielding high quantities in shorter reaction times. This method enhances the accessibility of derivatives for further research into their pharmacological properties .

Biological Mechanisms

The biological activities of this compound are primarily attributed to its interactions with various enzymes and proteins involved in critical biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways, affecting overall metabolic flux.

- Cell Signaling Modulation : It influences cell signaling pathways, gene expression, and cellular metabolism, crucial for maintaining cellular homeostasis.

- DNA Repair Pathways : Evidence suggests it impacts DNA repair mechanisms, potentially enhancing the efficacy of chemotherapeutic agents.

Mecanismo De Acción

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes .

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a manner that modulates their function, leading to their observed biological activities . For instance, some benzofuran derivatives have been found to inhibit the growth of various types of cancer cells .

Biochemical Pathways

These could include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication, among others .

Result of Action

Based on the known biological activities of benzofuran compounds, it can be inferred that the compound may have effects such as inhibiting cell growth, modulating oxidative stress responses, and inhibiting viral replication .

Análisis Bioquímico

Cellular Effects

Benzofuran compounds have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

The synthesis of 3,5-Dimethyl-1-benzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.

Análisis De Reacciones Químicas

3,5-Dimethyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the benzofuran ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

3,5-Dimethyl-1-benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share similar structural features but differ in their biological activities and applications. For example, psoralen and its derivatives are used in the treatment of skin diseases like psoriasis and cancer .

Actividad Biológica

3,5-Dimethyl-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H12O3

- Molecular Weight : 204.22 g/mol

The compound features a benzofuran core with two methyl groups at the 3 and 5 positions and a carboxylic acid functional group at the 2 position. This unique structure contributes to its biological activity.

3,5-Dimethyl-1-benzofuran-2-carboxylic acid exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in cancer cell proliferation. For instance, it interacts with kinases such as Pim-1, which is crucial for cell survival and proliferation.

- Cell Signaling Modulation : The compound influences cell signaling pathways that regulate apoptosis and cell cycle progression, suggesting its potential use as an anticancer agent .

Anticancer Activity

Research indicates that benzofuran derivatives, including 3,5-dimethyl-1-benzofuran-2-carboxylic acid, possess significant anticancer properties. Studies have demonstrated:

- Cytotoxicity Against Cancer Cell Lines : The compound has shown effectiveness against various cancer cell lines such as A549 (lung cancer) and ME-180 (cervical cancer), with IC50 values indicating substantial antiproliferative activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects. It inhibits the growth of several pathogenic bacteria and fungi, making it a candidate for further research in antimicrobial therapies .

Research Findings and Case Studies

Several studies have focused on the biological activity of benzofuran derivatives:

- Cytotoxicity Study : A study assessed the cytotoxic effects of various benzofuran derivatives against multiple cancer cell lines using MTT assays. Compounds with methyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

- Mechanistic Insights : Molecular docking studies have illustrated how 3,5-dimethyl-1-benzofuran-2-carboxylic acid binds to target proteins involved in cancer progression. This binding affinity correlates with its observed biological activity .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzofuran derivatives have revealed that modifications at specific positions significantly influence their biological potency. For instance, introducing additional methyl or methoxy groups can enhance anticancer activity by improving binding interactions with target enzymes .

Propiedades

IUPAC Name |

3,5-dimethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-4-9-8(5-6)7(2)10(14-9)11(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITKJMOBBHFQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16817-32-6 | |

| Record name | 3,5-Dimethyl-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16817-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.